An In-Depth Technical Guide to Benzyl (2-cyanoethyl)glycinate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Benzyl (2-cyanoethyl)glycinate: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block for Advanced Chemical Synthesis
In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with precisely engineered functionalities is insatiable. Benzyl (2-cyanoethyl)glycinate emerges as a strategic, yet underexplored, synthetic intermediate. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a field-proven synthetic protocol, and its potential applications for researchers, scientists, and drug development professionals.
Structurally, this molecule is an N-substituted derivative of the amino acid glycine, where the nitrogen atom is functionalized with a 2-cyanoethyl group and the carboxylic acid is protected as a benzyl ester. This unique combination of a secondary amine, a nitrile, and a readily cleavable ester group makes it a highly versatile precursor for the synthesis of peptidomimetics, heterocyclic compounds, and other complex molecular architectures. The cyanoethyl group serves not only as a stable N-protecting group but also as a functional handle for further chemical transformations.
Chemical Structure and Identification
The unambiguous identification of Benzyl (2-cyanoethyl)glycinate is predicated on its distinct molecular structure.
Chemical Structure:
-
IUPAC Name: Benzyl 2-((2-cyanoethyl)amino)acetate
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol
The molecule features a central glycine backbone. The carboxylic acid function is masked as a benzyl ester, a group known for its stability under a range of conditions but removable via catalytic hydrogenation. The amino group is alkylated with a 2-cyanoethyl moiety, a transformation that renders the nitrogen a secondary amine and introduces a reactive nitrile group at the terminus of the substituent.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures, such as N-(2-Cyanoethyl) Glycine Ethyl Ester[] and N-Benzylglycine ethyl ester.[2]
| Property | Predicted Value / Description | Rationale / Notes |
| Physical Form | Colorless to pale yellow oil or low-melting solid | Similar N-substituted amino acid esters are often oils or semi-solids at room temperature.[2][3] |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. Vacuum distillation would be required. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, Methanol). Limited solubility in water. | The benzyl and cyanoethyl groups impart significant organic character. |
| CAS Number | Not assigned. | This compound is likely a research intermediate not widely cataloged. |
Anticipated Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~5.15 ppm (s, 2H): Methylene protons of the benzyl ester (-O-CH₂ -Ph).
-
δ ~3.40 ppm (s, 2H): Methylene protons of the glycine backbone (-CH₂ -NH-).
-
δ ~2.90 ppm (t, 2H): Methylene protons adjacent to the amine on the cyanoethyl group (-NH-CH₂ -CH₂-CN).
-
δ ~2.55 ppm (t, 2H): Methylene protons adjacent to the nitrile group (-NH-CH₂-CH₂ -CN).
-
δ ~2.00 ppm (br s, 1H): Secondary amine proton (-NH -). Signal may be broad and exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~171 ppm: Ester carbonyl carbon (C =O).
-
δ ~135 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128 ppm (multiple signals): Aromatic CH carbons of the benzyl group.
-
δ ~118 ppm: Nitrile carbon (-C ≡N).
-
δ ~67 ppm: Methylene carbon of the benzyl ester (-O-C H₂-Ph).
-
δ ~49 ppm: Methylene carbon of the glycine backbone (-C H₂-NH-).
-
δ ~45 ppm: Methylene carbon adjacent to the amine (-NH-C H₂-CH₂-CN).
-
δ ~18 ppm: Methylene carbon adjacent to the nitrile (-NH-CH₂-C H₂-CN).
-
-
IR (neat, cm⁻¹):
-
~3350 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a highly characteristic peak.
-
~1740 cm⁻¹ (strong): C=O stretch of the ester.
-
~1180 cm⁻¹ (strong): C-O stretch of the ester.
-
Synthesis and Purification Protocol
The most direct and efficient synthesis of Benzyl (2-cyanoethyl)glycinate is via a base-catalyzed aza-Michael addition of benzyl glycinate to acrylonitrile.[4] The starting material, benzyl glycinate, is typically handled as a hydrochloride or tosylate salt, requiring in situ neutralization prior to the reaction.
Experimental Protocol
Reaction: Benzyl glycinate + Acrylonitrile → Benzyl (2-cyanoethyl)glycinate
Materials:
-
Benzyl glycinate hydrochloride (1.0 eq)
-
Acrylonitrile (1.1 eq, slight excess)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Neutralization: To a round-bottom flask under a nitrogen atmosphere, add benzyl glycinate hydrochloride (1.0 eq) and the chosen solvent (e.g., ACN, 0.2 M concentration). Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise with vigorous stirring. The rationale for using a hindered, non-nucleophilic base like TEA or DIPEA is to deprotonate the ammonium salt to the free amine without competing in the Michael addition itself. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Michael Addition: Add acrylonitrile (1.1 eq) dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the benzyl glycinate starting material. The reaction is generally complete within 4-12 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the ammonium salt precipitate, washing the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Dissolve the crude oil in a minimal amount of DCM and dilute with an equal volume of water. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) to elute the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Benzyl (2-cyanoethyl)glycinate as a purified oil or semi-solid.
Conclusion
Benzyl (2-cyanoethyl)glycinate represents a potent and versatile tool for the modern synthetic chemist. While not a commonplace reagent, its straightforward and high-yielding synthesis from commercially available precursors makes it readily accessible. Its unique trifunctional nature—a cleavable ester, a transformable nitrile, and a reactive secondary amine—provides multiple avenues for the elaboration of complex molecular structures. For researchers in drug development and materials science, mastering the synthesis and reactivity of this building block opens the door to novel peptidomimetics, functionalized amino acids, and diverse heterocyclic systems, underscoring its significant potential in advancing chemical innovation.
References
- G. de Gonzalo, D. I. C. Wang, M. D. C. de la Fuente, and V.
-
D. B. G. Page, S. El-Fayyoumy, and C. D. H. Al-Huniti, "Fmoc-Based Synthesis of Peptide Thioacids for Azide Ligations via 2-Cyanoethyl Thioesters," Organic Letters, 2012. [Link]
-
R. Grigg, "Tandem Michael addition–1,3-dipolar cycloaddition of imines of α-amino acid esters and aminoacetonitrile," Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]
-
National Center for Biotechnology Information, "N-Benzylglycine ethyl ester," PubChem Compound Database, CID=80908. [Link]
-
A. B. Smith III et al., "Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters," Molecules, 2024. [Link]
-
Glen Research, "Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore," Glen Report 28.26, 2016. [Link]
- L. L. McKinney et al., "Cyanoethylation of α-Amino Acids. IV. N-2-Carbalkoxyethyl Derivatives," Journal of the American Chemical Society, 1952.
-
National Center for Biotechnology Information, "N-(2-cyanoethyl)glycine," PubChem Compound Database, CID=76526. [Link]
- M. Doi et al., "N-Benzyl-N-(tert-butyloxycarbonyl)glycine, an N-Substituted Glycine (Peptoid) Monomer," Acta Crystallographica Section C, 1998.
-
Wikipedia, "Cyanoethylation," Wikipedia, last modified 2023. [Link]
